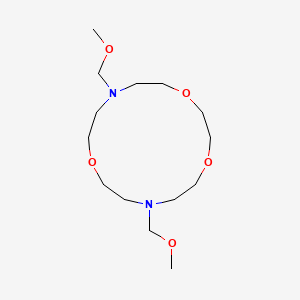
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide;4-(4-Amino-3-fluorophenoxy)picolinamide;4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide, also known as 4-(4-Amino-3-fluorophenoxy)picolinamide or 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxamide, is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide typically involves multiple steps, including O-alkylation, nitration, and reduction reactions. One efficient method involves the reaction of 4-chlorine-N-methylpyridine-2-formamide with 4-amino-3-fluorophenol in the presence of an inorganic base . This method replaces potassium t-butoxide with a safer inorganic base, resulting in a higher yield and reduced environmental impact.
Industrial Production Methods
For industrial production, the synthesis process is optimized to avoid the use of column chromatography, which can be complex and costly. Instead, crystallization methods are employed for separation, making the process more suitable for large-scale production . This approach not only simplifies the operation but also reduces costs and environmental pollution.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: Commonly involves halogen atoms or other substituents being replaced by different groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of protein kinases, which are crucial in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: A structurally related compound used in similar applications.
4-(4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide: Another related compound with distinct biochemical properties.
Uniqueness
4-(4-Amino-3-fluorophenoxy)-2-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C16H17NaO11S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
sodium;[(3R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11?,13-,14?,15?,16+;/m0./s1 |
InChI Key |
KHTOBGQRIASILC-AIFIVTHFSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


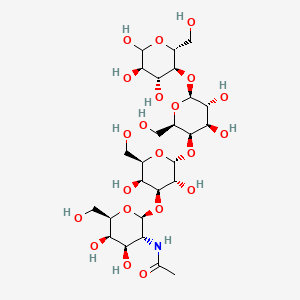

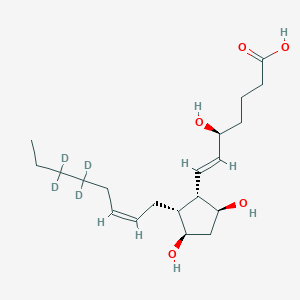
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)
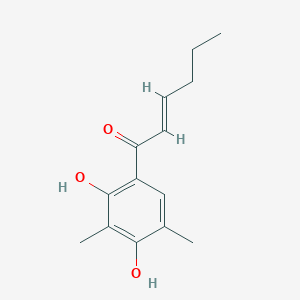

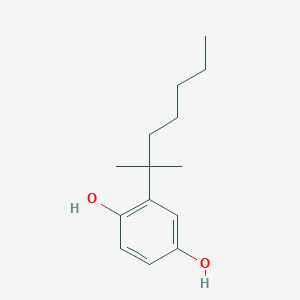
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)

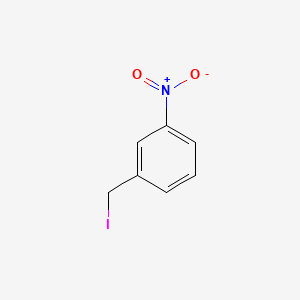
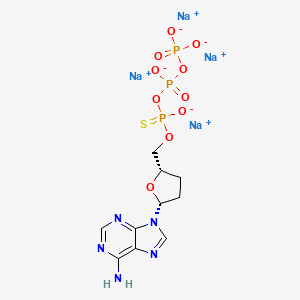
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)

